molecular formula C8H12N2O2S B2753707 Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 64986-99-8

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B2753707
CAS RN: 64986-99-8
M. Wt: 200.26
InChI Key: KGHXDRLQYVCIFC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate, also known as Metacetamol, is a chemical compound that has gained attention in the scientific community due to its potential use as an analgesic and anti-inflammatory agent. Its unique chemical structure and properties make it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : Research has demonstrated the synthesis of novel 2-amino and 2-ethylamino derivatives based on the thiazole structure, highlighting their potential as growth stimulants. These derivatives have shown significant growth stimulant properties, comparable to that of heteroauxin, suggesting their utility in agricultural and biological research (Knyazyan et al., 2013).

  • Enzyme Inhibition for Therapeutic Applications : Another study focused on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their role in inhibiting α-glucosidase and β-glucosidase enzymes. This inhibition is crucial for therapeutic applications, particularly in managing diabetes, where controlling glucose breakdown is essential. The study found certain derivatives to be significantly effective, offering insights into potential therapeutic agents (Babar et al., 2017).

  • Antimicrobial and Anticancer Properties : The antimicrobial screening of new thiazole substituted derivatives has shown promising results against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents. Furthermore, certain derivatives have been identified with moderate to excellent anticancer activity, indicating their possible applications in cancer therapy (Kokate & Patil, 2021).

Chemical Synthesis Advancements

  • Innovative Synthesis Techniques : Research has also delved into innovative synthesis techniques, such as using ionic liquids under ultrasonic irradiation to efficiently create trisubstituted imidazoles. These methodologies not only offer a green chemistry approach by avoiding harmful catalysts but also enhance the synthesis process in terms of yield and simplicity (Zang et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially influence the interaction with its targets.

Biochemical Pathways

Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

It’s worth noting that the compound’s predicted boiling point is 1538±230 °C , and its predicted density is 0.949±0.06 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action in different environments.

properties

IUPAC Name

ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-13-8(9-2)10-6/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXDRLQYVCIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

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